Alectinib

Descripción general

Descripción

Alectinib es un fármaco oral de segunda generación que inhibe selectivamente la actividad de la tirosina quinasa del receptor del linfoma anaplásico. Se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas que expresa la proteína de fusión del receptor del linfoma anaplásico-proteína similar a la proteína microtubular asociada a equinodermos 4, que causa la proliferación de las células de cáncer de pulmón de células no pequeñas . This compound fue desarrollado por Chugai Pharmaceutical Co. en Japón, que es parte del grupo Hoffmann-La Roche .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Alectinib se puede sintetizar a través de una serie de reacciones químicas que incluyen condensación, hidrólisis y ciclización. Un método implica la condensación de 6-ciano-1H-indol-3-carboxilato con alcohol 4-etil-3-(4-morfolin-4-il-piperidin-1-il)-α,α-dimetilbencílico, seguido de hidrólisis y ciclización para formar this compound . Otro método incluye la boronación de 6-bromo-7-metoxi-3,4-dihidro-2-naftalenona con n-butil litio y un reactivo de boro orgánico, seguido de acoplamiento catalítico, hidrólisis, esterificación y reacciones de sustitución .

Métodos de producción industrial: La producción industrial de this compound implica procesos escalables y respetuosos con el medio ambiente. Las materias primas utilizadas son fácilmente disponibles, y el proceso está diseñado para ser económico y adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: Alectinib se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Se sabe que es estable en condiciones ácidas, pero se degrada a niveles de pH bajos y temperaturas altas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen n-butil litio, reactivos de boro orgánico, ácido bromhídrico, anhídrido trifluorometanosulfónico y yodometano . Las reacciones generalmente se llevan a cabo a temperaturas y condiciones de pH controladas para garantizar la estabilidad y la pureza del producto final .

Productos principales formados: El producto principal formado a partir de estas reacciones es el propio this compound, junto con su metabolito activo M4, que se metaboliza aún más por el citocromo P450 3A4 .

Aplicaciones Científicas De Investigación

Treatment of Advanced ALK-Positive NSCLC

Alectinib has been widely studied in patients with advanced ALK-positive NSCLC. The drug received accelerated approval from the FDA based on its demonstrated efficacy in patients previously treated with crizotinib. Clinical trials have shown that this compound significantly improves progression-free survival (PFS) and overall response rates compared to chemotherapy options.

- Phase III Trials : In the ALUR trial, this compound was compared to standard chemotherapy in patients who had progressed on crizotinib. Results indicated a median PFS of 9.6 months for this compound versus only 1.4 months for chemotherapy, highlighting its effectiveness .

| Study | Median PFS (months) | Objective Response Rate (%) | CNS Response Rate (%) |

|---|---|---|---|

| This compound (ALUR) | 9.6 | 53.5 | 54.2 |

| Chemotherapy | 1.4 | N/A | 0 |

Adjuvant Therapy

Real-World Outcomes

A real-world study involving 127 patients confirmed the clinical outcomes observed in controlled trials, reporting a 1-year PFS rate of 77.4% and an overall response rate of 53.5%. Notably, among patients with brain metastases, the intracranial objective response rate was found to be 63.6% .

Safety Profile

The safety profile of this compound is generally favorable compared to traditional chemotherapy regimens. Common adverse events include fatigue, constipation, and liver enzyme elevations; however, severe adverse events are less frequent than those associated with chemotherapy . The incidence of grade ≥3 adverse events was reported at 27.1% for this compound versus 41.2% for chemotherapy in comparative studies.

Mecanismo De Acción

Alectinib ejerce sus efectos inhibiendo selectivamente la actividad de la tirosina quinasa del receptor del linfoma anaplásico. Esta inhibición previene la fosforilación y la posterior activación aguas abajo del transductor de señales y el activador de la transcripción 3 y la proteína quinasa B, lo que resulta en una reducción de la viabilidad de las células tumorales . This compound también se dirige a la proteína reordenada durante la transducción, lo que contribuye aún más a sus efectos anticancerígenos .

Comparación Con Compuestos Similares

Alectinib se compara a menudo con otros inhibidores del receptor del linfoma anaplásico como crizotinib, brigatinib, ceritinib, ensartinib y lorlatinib. Entre estos, this compound ha mostrado perfiles de eficacia y seguridad superiores, particularmente en el tratamiento de primera línea del cáncer de pulmón de células no pequeñas positivo para el receptor del linfoma anaplásico . Tiene una mejor penetración de la barrera hematoencefálica en comparación con crizotinib y se considera la opción más segura para pacientes resistentes a crizotinib . Brigatinib y lorlatinib también muestran una alta eficacia, pero tienen perfiles de seguridad más pobres en comparación con this compound .

Conclusión

This compound es un inhibidor del receptor del linfoma anaplásico altamente efectivo y selectivo con aplicaciones significativas en el tratamiento del cáncer de pulmón de células no pequeñas. Sus propiedades químicas únicas, estabilidad y eficacia lo convierten en un compuesto valioso tanto en la investigación científica como en la práctica clínica.

Actividad Biológica

Alectinib is a next-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article delves into its biological activity, efficacy, safety profile, and mechanisms of action based on diverse research findings.

This compound selectively inhibits ALK and demonstrates potent activity against various ALK mutations, including those that confer resistance to crizotinib, such as the L1196M mutation. Its binding affinity for ALK is significant, with an IC50 value of approximately 1.9 nmol/L for ALK and 1.56 nmol/L for the L1196M mutation, indicating its effectiveness even in resistant cases .

Efficacy in Clinical Trials

This compound has shown remarkable efficacy in multiple clinical settings:

- Phase I/II Studies : In a Japanese study involving crizotinib-naïve patients, this compound achieved an overall response rate (ORR) of 93.5% with a median progression-free survival (PFS) of 28 months .

- Crizotinib-Refractory Patients : this compound demonstrated robust activity in patients who had progressed on crizotinib, maintaining efficacy against CNS metastases, which are common in this patient population .

- First-Line Treatment : In the AF-001JP trial, this compound was administered at a dose of 300 mg twice daily, showing strong systemic and CNS efficacy with minimal toxicity .

Safety Profile

This compound is generally well-tolerated. Common adverse effects include fatigue, constipation, and elevated liver enzymes. Serious adverse events are rare but can include hepatotoxicity and pneumonitis . The drug's pharmacokinetics reveal a half-life of approximately 20 hours, allowing for once or twice daily dosing without significant accumulation .

Comparative Efficacy

The following table summarizes key findings from various studies comparing this compound with other ALK inhibitors:

| Study | Population | Treatment | ORR (%) | Median PFS (months) | Notes |

|---|---|---|---|---|---|

| AF-001JP | Crizotinib-naïve NSCLC | This compound 300 mg BID | 93.5 | 28 | First-line treatment |

| NP2876 | Crizotinib-refractory NSCLC | This compound 600 mg BID | ~60 | 34.8 | Includes CNS metastases |

| ALEX | Crizotinib-naïve NSCLC | This compound vs. Crizotinib | 82 | 34.8 | Randomized controlled trial |

Case Studies

Several case studies have highlighted the effectiveness of this compound in managing advanced ALK-positive NSCLC:

- Case Report 1 : A patient with extensive brain metastases showed significant tumor reduction after initiating treatment with this compound, leading to prolonged disease control.

- Case Report 2 : Another patient previously treated with crizotinib experienced a rapid response to this compound, demonstrating its potential as a salvage therapy.

Propiedades

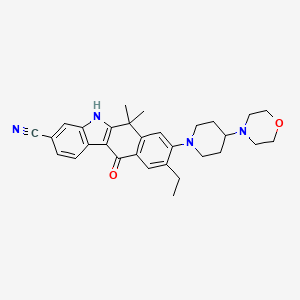

IUPAC Name |

9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGFLJKFZUIJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50154840 | |

| Record name | Alectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Alectinib is a second generation oral drug that selectively inhibits the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is specifically used in the treatment of non-small cell lung cancer (NSCLC) expressing the ALK-EML4 (echinoderm microtubule-associated protein-like 4) fusion protein that causes proliferation of NSCLC cells. Inhibition of ALK prevents phosphorylation and subsequent downstream activation of STAT3 and AKT resulting in reduced tumour cell viability. Both alectinib and its major active metabolite M4 demonstrate similar in vivo and in vitro activity against multiple mutant forms of ALK. | |

| Record name | Alectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1256580-46-7 | |

| Record name | Alectinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256580-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256580467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ4CT1Z3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.